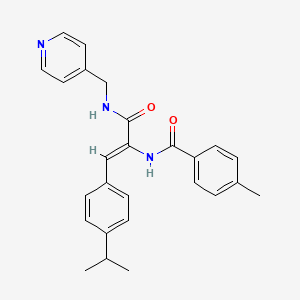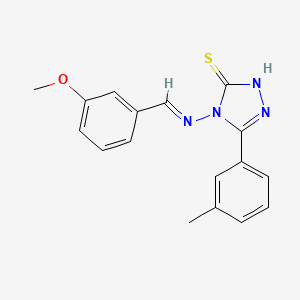![molecular formula C26H21F6N3O2S B12046396 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氨基-6-(4-丁氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺是一种复杂的 органическое соединение, 属于噻吩并吡啶类。 该化合物以其独特的结构为特征,包括一个噻吩并[2,3-b]吡啶核心,取代了各种官能团,如氨基、丁氧基苯基和三氟甲基。 这些基团的存在赋予了该化合物特定的化学和物理性质,使其在各种科学研究领域中具有重要意义。
准备方法
合成路线和反应条件
3-氨基-6-(4-丁氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺的合成通常涉及多步有机反应。 一般合成路线可以概述如下:
噻吩并[2,3-b]吡啶核的形成: 合成从噻吩并[2,3-b]吡啶核的构建开始。 这可以通过涉及适当起始物质(如 2-氨基吡啶和噻吩衍生物)的环化反应来实现。
取代基的引入: 下一步涉及丁氧基苯基和三氟甲基的引入。 这可以通过各种取代反应来实现,例如亲核芳香取代或傅克烷基化。
酰胺化反应: 最后一步涉及酰胺基的形成。 这可以通过使用适当试剂(如羧酸衍生物和胺)的酰胺化反应来实现。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以确保高收率和纯度。 这可能包括使用先进技术,例如连续流反应器、高通量筛选和工艺优化,以扩大生产规模。
化学反应分析
反应类型
3-氨基-6-(4-丁氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 可以使用还原剂(如氢化铝锂或硼氢化钠)进行还原反应。
取代: 该化合物可以根据取代基的性质和反应条件进行亲核或亲电取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在路易斯酸等催化剂存在下的亲核试剂或亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化可能导致形成羧酸或酮,而还原可能产生醇或胺。
科学研究应用
3-氨基-6-(4-丁氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺具有多种科学研究应用,包括:
化学: 该化合物被用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 它被研究用于其潜在的生物活性,例如酶抑制或受体结合。
医药: 该化合物因其潜在的治疗效果而被研究,包括抗炎、抗癌和抗菌特性。
工业: 由于其独特的化学性质,它被用于开发新材料,例如聚合物和涂料。
作用机制
3-氨基-6-(4-丁氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物可能通过以下方式发挥作用:
酶抑制: 通过与酶的活性位点结合,它可以抑制它们的活性并调节生化途径。
受体结合: 该化合物可能与细胞受体相互作用,导致细胞信号传导和功能发生变化。
途径调节: 它可以影响各种细胞途径,例如凋亡、细胞增殖和炎症。
相似化合物的比较
类似化合物
- 3-氨基-6-(4-甲氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺
- 3-氨基-6-(4-乙氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺
- 3-氨基-6-(4-丙氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺
独特性
3-氨基-6-(4-丁氧基苯基)-4-(三氟甲基)-N-[3-(三氟甲基)苯基]噻吩并[2,3-b]吡啶-2-甲酰胺的独特性在于其特定的取代模式,赋予了其独特的化学和物理性质。 特别是丁氧基苯基的存在,可能会影响其溶解度、反应性和生物活性,与具有不同取代基的类似化合物相比。
属性
分子式 |
C26H21F6N3O2S |
|---|---|
分子量 |
553.5 g/mol |
IUPAC 名称 |
3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H21F6N3O2S/c1-2-3-11-37-17-9-7-14(8-10-17)19-13-18(26(30,31)32)20-21(33)22(38-24(20)35-19)23(36)34-16-6-4-5-15(12-16)25(27,28)29/h4-10,12-13H,2-3,11,33H2,1H3,(H,34,36) |
InChI 键 |
AOMOZELJIMCSOI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)
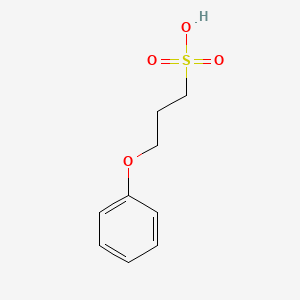
![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)
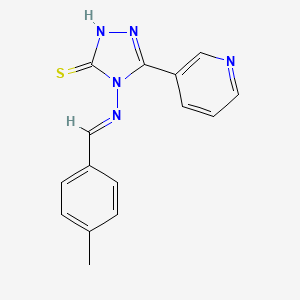
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)
![[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12046355.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)
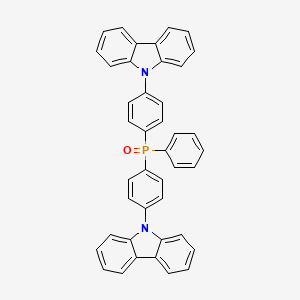
![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
